molecular formula C22H28N2O6S B6069261 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate

1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate

Cat. No. B6069261
M. Wt: 448.5 g/mol
InChI Key: YTHHKGFAGSUCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate, also known as CNS-5161, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of piperazine derivatives and has been found to exhibit significant pharmacological activity.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate involves its selective binding to the 5-HT7 receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate can modulate the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate has been found to exhibit significant biochemical and physiological effects in various animal models. It has been shown to improve cognitive function, reduce anxiety and depression-like behavior, and enhance the efficacy of antidepressant drugs. Additionally, 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate has been found to have a favorable safety profile and does not exhibit any significant side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate is its high selectivity for the 5-HT7 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate is its relatively low potency, which requires high doses to achieve significant pharmacological effects.

Future Directions

There are several future directions for the research and development of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate. One of the areas of interest is the identification of new therapeutic applications for this compound, such as the treatment of cognitive impairment associated with aging and neurodegenerative disorders. Additionally, the development of more potent analogs of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate could improve its efficacy and expand its therapeutic potential. Finally, the investigation of the mechanism of action of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate at the molecular level could provide valuable insights into the regulation of neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate involves the reaction of 1-cyclohexylpiperazine with 2-naphthylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with oxalic acid to obtain the oxalate salt of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate. The overall yield of the synthesis process is around 60%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate has been extensively studied for its potential use as a therapeutic agent for various neurological and psychiatric disorders. It has been found to exhibit significant activity as a selective 5-HT7 receptor antagonist, which makes it a promising candidate for the treatment of depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S.C2H2O4/c23-25(24,20-11-10-17-6-4-5-7-18(17)16-20)22-14-12-21(13-15-22)19-8-2-1-3-9-19;3-1(4)2(5)6/h4-7,10-11,16,19H,1-3,8-9,12-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHHKGFAGSUCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.